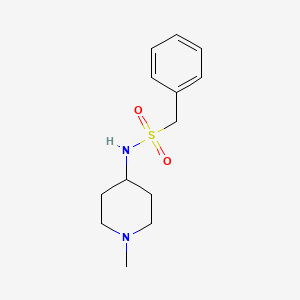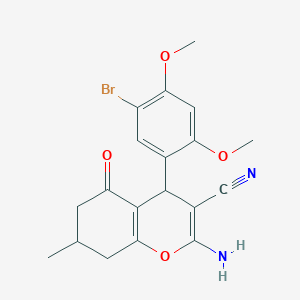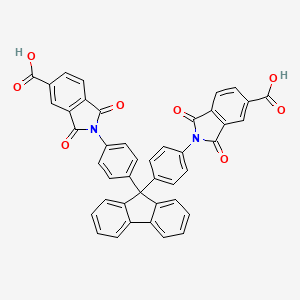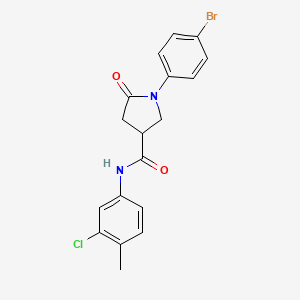
N-(1-methyl-4-piperidinyl)-1-phenylmethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-methyl-4-piperidinyl)-1-phenylmethanesulfonamide, also known as NPS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
科学的研究の応用
N-(1-methyl-4-piperidinyl)-1-phenylmethanesulfonamide has been studied extensively for its potential therapeutic applications. It has been shown to have analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of pain and inflammation. Additionally, N-(1-methyl-4-piperidinyl)-1-phenylmethanesulfonamide has been found to have anxiolytic and antidepressant effects, suggesting its potential use in the treatment of anxiety and depression.
作用機序
The exact mechanism of action of N-(1-methyl-4-piperidinyl)-1-phenylmethanesulfonamide is not fully understood. However, it is believed to act as a modulator of the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling, protein synthesis, and cell survival. N-(1-methyl-4-piperidinyl)-1-phenylmethanesulfonamide has also been shown to interact with the dopamine and serotonin systems, which are involved in mood regulation.
Biochemical and Physiological Effects:
N-(1-methyl-4-piperidinyl)-1-phenylmethanesulfonamide has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects. Additionally, N-(1-methyl-4-piperidinyl)-1-phenylmethanesulfonamide has been found to reduce the activity of the inflammatory cytokine TNF-alpha, suggesting its potential use in the treatment of inflammatory disorders.
実験室実験の利点と制限
One advantage of using N-(1-methyl-4-piperidinyl)-1-phenylmethanesulfonamide in lab experiments is its relatively low toxicity compared to other compounds with similar therapeutic potential. Additionally, N-(1-methyl-4-piperidinyl)-1-phenylmethanesulfonamide is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using N-(1-methyl-4-piperidinyl)-1-phenylmethanesulfonamide in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for further research on N-(1-methyl-4-piperidinyl)-1-phenylmethanesulfonamide. One area of interest is its potential use in the treatment of neuropathic pain, which is a type of chronic pain that is difficult to treat with current medications. Additionally, further research is needed to fully understand the mechanism of action of N-(1-methyl-4-piperidinyl)-1-phenylmethanesulfonamide and its interactions with other neurotransmitter systems. Finally, the development of more water-soluble analogs of N-(1-methyl-4-piperidinyl)-1-phenylmethanesulfonamide may improve its pharmacokinetic properties and increase its therapeutic potential.
Conclusion:
In conclusion, N-(1-methyl-4-piperidinyl)-1-phenylmethanesulfonamide is a chemical compound that has shown promise in scientific research for its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-(1-methyl-4-piperidinyl)-1-phenylmethanesulfonamide may lead to the development of new treatments for pain, inflammation, anxiety, and depression.
合成法
The synthesis of N-(1-methyl-4-piperidinyl)-1-phenylmethanesulfonamide involves the reaction between 1-phenylmethanesulfonyl chloride and 1-methyl-4-piperidone. The reaction takes place in the presence of a base such as triethylamine, resulting in the formation of N-(1-methyl-4-piperidinyl)-1-phenylmethanesulfonamide as a white crystalline powder. The purity of the compound can be improved by recrystallization from a suitable solvent.
特性
IUPAC Name |
N-(1-methylpiperidin-4-yl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-15-9-7-13(8-10-15)14-18(16,17)11-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUVXWALJUDWDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NS(=O)(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methylpiperidin-4-yl)-1-phenylmethanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1,3-benzodioxol-5-yl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone](/img/structure/B5229343.png)
![3-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5229347.png)
![methyl 5-(4-bromophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5229357.png)
![4-{2-[(2,5-diisopropylphenyl)thio]ethyl}pyridine](/img/structure/B5229366.png)
![1-[3-(2-bromophenoxy)propyl]-1H-imidazole](/img/structure/B5229381.png)
![1-chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2-ethylbenzene](/img/structure/B5229382.png)

![1-acetyl-N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-L-prolinamide](/img/structure/B5229412.png)
![N-(2-methoxyethyl)-2-({4-[(phenylsulfonyl)amino]benzoyl}amino)benzamide](/img/structure/B5229423.png)
![2-chloro-1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}-4-nitrobenzene](/img/structure/B5229425.png)


![2-(4-chloro-3,5-dimethylphenoxy)-N-{[(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}acetamide](/img/structure/B5229460.png)
![N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B5229467.png)